REACTION_SMILES
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[CH3:1][c:2]1[n:3][o:4][c:5]2[c:6]1[cH:7][c:8]([CH:11]=[O:12])[cH:9][cH:10]2.[O:13]=[C:14]1[CH2:15][S:16][C:17](=[O:18])[NH:19]1>>[CH3:1][c:2]1[n:3][o:4][c:5]2[c:6]1[cH:7][c:8]([CH:11]=[C:15]1[C:14](=[O:13])[NH:19][C:17](=[O:18])[S:16]1)[cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1noc2ccc(C=O)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=O)N1
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Name
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Type
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product
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Smiles
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Cc1noc2ccc(C=C3SC(=O)NC3=O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |